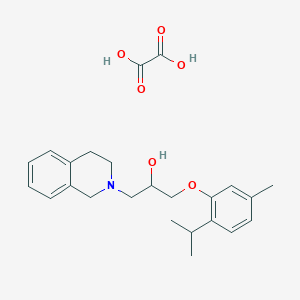
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.513. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and β-Adrenergic Blocking Activity
A study focused on the synthesis of derivatives of this compound from thymol, a naturally occurring agent in Thymus vulgaris L. These derivatives were evaluated for their β-adrenergic blocking activity using mouse ECG and isolated rat uterus models. The research found that the derivatives exhibited non-selective β-adrenergic blocking activity, with one derivative being more active than the other. This suggests potential applications in conditions where β-adrenergic receptor blocking is beneficial, such as in cardiovascular diseases (Jindal et al., 2003).
Cardioprotective and Antiarrythmic Activity
Another study reported on the cardioprotective and antiarrhythmic activities of a newly synthesized derivative. This investigation demonstrated the compound's effectiveness in cardiovascular disease conditions in laboratory animals, showing significant reduction in mean arterial pressure and heart rate in hypertensive rats, and anti-arrhythmic activity against ventricular arrhythmias. These findings highlight the compound's potential in treating cardiovascular diseases and arrhythmias (Nikam et al., 2011).
Synthesis and Biological Activity
Further research into the synthesis and biological activity of derivatives of this compound has shown moderate adrenergic blocking and sympatholytic activities. This suggests possible applications in managing symptoms related to excessive adrenergic activity or sympathetic overactivity, pointing towards potential uses in hypertension and related cardiovascular conditions (Aghekyan et al., 2017).
Anti-TMV Activity
Research on isoquinoline alkaloids isolated from the whole plants of Thalictrum glandulosissimum revealed compounds showing weak anti-tobacco mosaic virus (TMV) activity. This suggests a potential application of the compound and its derivatives in agricultural research, particularly in developing antiviral agents for plants (Hu et al., 2020).
Quantum Entanglement in Cancer Diagnosis
An analytical model involving a compound structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate was presented to analyze its interaction with a two-mode field in the presence of two-photon transitions. This model aimed at diagnosing human cancer cells, tissues, and tumors, indicating the potential use of the compound in advanced diagnostic technologies through quantum entanglement dynamics (Alireza et al., 2019).
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-16(2)21-9-8-17(3)12-22(21)25-15-20(24)14-23-11-10-18-6-4-5-7-19(18)13-23;3-1(4)2(5)6/h4-9,12,16,20,24H,10-11,13-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZBXPZMHROTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCC3=CC=CC=C3C2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


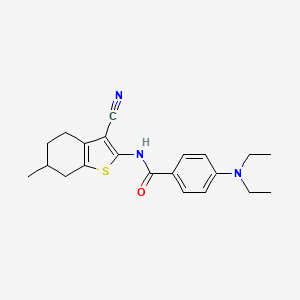
![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2934707.png)
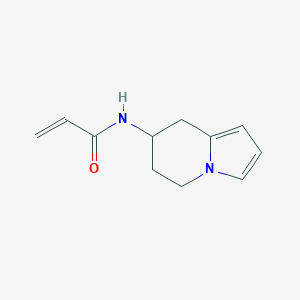
![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)
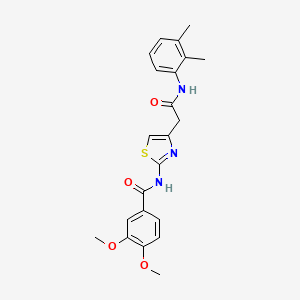
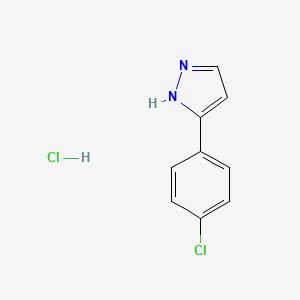
![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)
![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)